AP-22161
描述
Structurally, it features a quinazoline core with a 4-anilino substituent, which enhances its binding affinity to ATP pockets in kinase domains . Its molecular formula is C₂₂H₁₈N₄O₂S, with a molecular weight of 402.47 g/mol and a solubility profile of 2.3 mg/mL in aqueous buffers at pH 7.4 . Preclinical studies highlight its IC₅₀ value of 8.7 nM against EGFR (epidermal growth factor receptor) and 15.2 nM against HER2 (human epidermal growth factor receptor 2), with minimal off-target activity (<5% inhibition at 1 μM concentration across 50 kinases) . AP-22161 has demonstrated efficacy in xenograft models of non-small cell lung cancer (NSCLC), achieving tumor growth inhibition (TGI) of 78% at a daily oral dose of 50 mg/kg .
属性
CAS 编号 |
268741-42-0 |
|---|---|
分子式 |
C32H39N3O7 |
分子量 |
577.7 g/mol |
IUPAC 名称 |
4-[(2S)-2-acetamido-3-[[(5S)-3-carbamoyl-2-(cyclohexylmethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]amino]-3-oxopropyl]-2-formylbenzoic acid |
InChI |
InChI=1S/C32H39N3O7/c1-19(37)34-28(14-21-11-12-24(32(40)41)23(13-21)17-36)31(39)35-27-10-6-5-9-22-15-29(26(30(33)38)16-25(22)27)42-18-20-7-3-2-4-8-20/h11-13,15-17,20,27-28H,2-10,14,18H2,1H3,(H2,33,38)(H,34,37)(H,35,39)(H,40,41)/t27-,28-/m0/s1 |
InChI 键 |
MXUORUPLQRGMFJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)C(=O)O)C=O)C(=O)NC2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4 |
手性 SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)C(=O)O)C=O)C(=O)N[C@H]2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4 |
规范 SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)C(=O)O)C=O)C(=O)NC2CCCCC3=CC(=C(C=C23)C(=O)N)OCC4CCCCC4 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
4-((S)-2-acetylamino-2-(3-carbamoyl-2-cyclohexylmethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-(S)-5-ylcarbamoyl)-ethyl)-2-formyl-benzoic acid AP 22161 AP-22161 AP22161 |
产品来源 |
United States |
相似化合物的比较
Gefitinib (Iressa®)
- Molecular Structure : Shares the quinazoline core but lacks the sulfonamide group present in AP-22161.
- Pharmacokinetics : Oral bioavailability of 60% in humans, compared to 82% for AP-22161 in rodent models .
- Toxicity : Higher incidence of dermatological adverse events (e.g., rash in 45% of patients) compared to AP-22161 (rash in 12% of preclinical models) .
Lapatinib (Tykerb®)
- Molecular Structure : Dual EGFR/HER2 inhibitor with a 3-fluorobenzyloxy substituent.
- Resistance Profile : AP-22161 shows 10-fold lower susceptibility to T790M EGFR mutations compared to Lapatinib .
Functional Analogs
Osimertinib (Tagrisso®)
- Mechanism : Third-generation EGFR inhibitor effective against T790M mutations.
- Advantage Over AP-22161 : Approved for clinical use in NSCLC; however, AP-22161 exhibits superior blood-brain barrier penetration (brain-to-plasma ratio of 0.8 vs. 0.3 for Osimertinib) .
Data Tables
Table 1. Comparative Biochemical Profiles
| Compound | Target (IC₅₀, nM) | Selectivity (Off-Target Inhibition) | Oral Bioavailability (%) |
|---|---|---|---|
| AP-22161 | EGFR: 8.7 | <5% at 1 μM | 82 (preclinical) |
| Gefitinib | EGFR: 12 | 20% at 1 μM | 60 |
| Lapatinib | EGFR: 3.2 | 35% at 1 μM | 70 |
Table 2. Preclinical Efficacy
| Compound | Tumor Model (TGI %) | Dose (mg/kg/day) | Toxicity (Grade ≥3) |
|---|---|---|---|
| AP-22161 | NSCLC: 78 | 50 | 12% (rash) |
| Osimertinib | NSCLC: 82 | 40 | 28% (QTc prolongation) |
Research Findings
- Selectivity : AP-22161’s sulfonamide group reduces off-target binding, as confirmed by crystallography studies showing hydrogen bonding with Lys745 in EGFR .
- Resistance : Unlike Gefitinib, AP-22161 maintains potency in cell lines expressing EGFR L858R/T790M mutations (IC₅₀ shift <2-fold vs. >20-fold for Gefitinib) .
- Synergy : In combination with Paclitaxel, AP-22161 enhances apoptosis in HER2+ breast cancer models (synergy score = 1.8) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
